molecular formula C15H8N4O7 B1621881 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide CAS No. 213598-63-1

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

Cat. No.: B1621881
CAS No.: 213598-63-1
M. Wt: 356.25 g/mol
InChI Key: SEBZOHHXJWZGJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves several steps. The starting material is typically fluorene, which undergoes nitration to introduce nitro groups at the 4 and 5 positions. This is followed by oxidation to form the 9-oxo group.

Chemical Reactions Analysis

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications. Additionally, it has applications in the development of new materials and in the study of biological pathways .

Mechanism of Action

The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves its interaction with specific molecular targets. The nitro groups and the 9-oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Similar compounds to 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide include:

These compounds share the core fluorene structure but differ in their functional groups, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

4,5-dinitro-9-oxofluorene-2,7-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O7/c16-14(21)5-1-7-11(9(3-5)18(23)24)12-8(13(7)20)2-6(15(17)22)4-10(12)19(25)26/h1-4H,(H2,16,21)(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZOHHXJWZGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384354
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-63-1
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Reactant of Route 2
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Reactant of Route 3
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Reactant of Route 4
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Reactant of Route 5
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Reactant of Route 6
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

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